molecular formula C11H19BrO2 B13299013 3-{[1-(Bromomethyl)-3-methylcyclohexyl]oxy}oxetane

3-{[1-(Bromomethyl)-3-methylcyclohexyl]oxy}oxetane

Cat. No.: B13299013
M. Wt: 263.17 g/mol
InChI Key: QQAFBJOFWWYEBK-UHFFFAOYSA-N
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Description

3-{[1-(Bromomethyl)-3-methylcyclohexyl]oxy}oxetane is a chemical compound with the molecular formula C11H19BrO2 It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a bromomethyl group attached to a cyclohexyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(Bromomethyl)-3-methylcyclohexyl]oxy}oxetane typically involves the reaction of 3-methylcyclohexanol with bromomethyl oxirane under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to a temperature of around 60-80°C to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(Bromomethyl)-3-methylcyclohexyl]oxy}oxetane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group, resulting in the formation of 3-{[1-methyl-3-methylcyclohexyl]oxy}oxetane.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

The major products formed from these reactions include various substituted oxetane derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science.

Scientific Research Applications

3-{[1-(Bromomethyl)-3-methylcyclohexyl]oxy}oxetane has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-{[1-(Bromomethyl)-3-methylcyclohexyl]oxy}oxetane involves its interaction with specific molecular targets and pathways. The bromomethyl group can undergo nucleophilic substitution reactions with biological nucleophiles, leading to the formation of covalent bonds with proteins and enzymes. This interaction can modulate the activity of these biomolecules, resulting in various biological effects. The oxetane ring’s stability and reactivity also play a crucial role in its mechanism of action, influencing its behavior in different chemical and biological environments.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[1-(Bromomethyl)-3-methylcyclohexyl]oxy}oxirane
  • 3-{[1-(Bromomethyl)-3-methylcyclohexyl]oxy}tetrahydrofuran
  • 3-{[1-(Bromomethyl)-3-methylcyclohexyl]oxy}pyran

Uniqueness

3-{[1-(Bromomethyl)-3-methylcyclohexyl]oxy}oxetane is unique due to its combination of a bromomethyl group and an oxetane ring. This structural feature imparts distinct reactivity and stability, making it a valuable compound for various applications. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for use in diverse chemical and biological contexts.

Properties

Molecular Formula

C11H19BrO2

Molecular Weight

263.17 g/mol

IUPAC Name

3-[1-(bromomethyl)-3-methylcyclohexyl]oxyoxetane

InChI

InChI=1S/C11H19BrO2/c1-9-3-2-4-11(5-9,8-12)14-10-6-13-7-10/h9-10H,2-8H2,1H3

InChI Key

QQAFBJOFWWYEBK-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)(CBr)OC2COC2

Origin of Product

United States

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